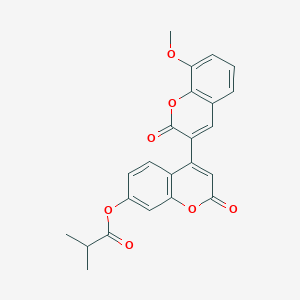![molecular formula C24H17ClFN3 B2875992 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-82-1](/img/structure/B2875992.png)
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazoloquinoline rings), which contribute to the compound’s stability and may influence its reactivity. The presence of the fluorine atom and the chlorine atom could also significantly affect the compound’s chemical properties and reactivity .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. The presence of aromatic rings could allow for electrophilic aromatic substitution reactions. Additionally, the fluorine atom might be replaced by other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, the fluorine atom, and the chlorine atom could affect its polarity, solubility, boiling point, melting point, and other physical and chemical properties .科学的研究の応用
Fluorescent Molecular Sensors
This compound is a versatile building block for constructing brightly fluorescent molecular sensors. Its synthesis allows for integration into fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer. These systems have been applied in metal ion recognition, demonstrating strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, advantageous for sensing applications (Rurack et al., 2002).
Photophysics and Molecular Logic Switches
The photophysical properties of the compound have been explored, particularly focusing on solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. This research has led to its implementation in molecular logic switches, showcasing its utility in pH-dependent fluorescence for binary on-off responses and multilevel logic gate functionalities (Uchacz et al., 2016).
Structural and Spectroscopic Analysis
DFT and TD-DFT/PCM calculations have been used to understand the molecular structure, spectroscopic characterization, NLO (Non-Linear Optical), and NBO (Natural Bond Orbital) analyses of derivatives of this compound. These studies provide insights into their potential applications in materials science, especially for biological potentials and corrosion inhibition (Wazzan et al., 2016).
Luminescent and Electroluminescent Applications
The optical absorption and fluorescence properties of derivatives have been investigated for potential luminescent or electroluminescent applications. These studies highlight how changes in solvent polarity affect the emission spectra, offering applications across the green-yellow range of the visible spectrum (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives of the compound have been synthesized and applied as corrosion inhibitors for mild steel in acidic medium. Their effectiveness, characterized through various electrochemical methods, underscores the potential of these derivatives in protecting metals against corrosion, which is critical for extending the longevity of metal-based structures (Saraswat & Yadav, 2020).
将来の方向性
The study of nitrogen-containing heterocyclic compounds is a vibrant field in medicinal chemistry due to their prevalence in biologically active compounds. Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and modifying its structure to improve its properties .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJOTMGMUWCQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

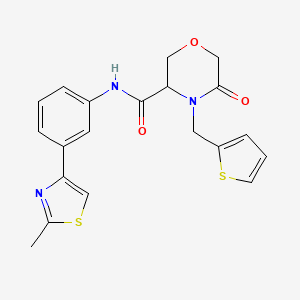
![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)
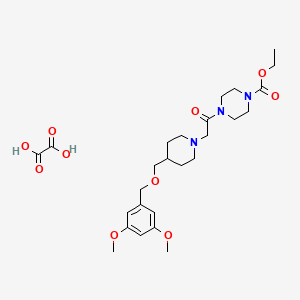
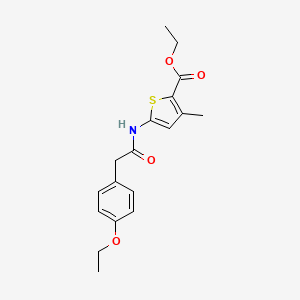
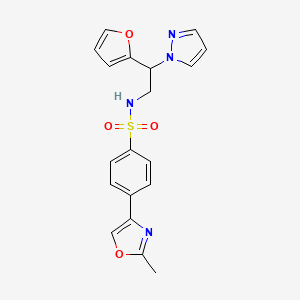
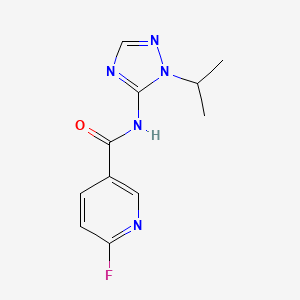


![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
